molecular formula C23H26N2O3S B301172 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301172
M. Wt: 410.5 g/mol
InChI Key: HQSKGVKEVMMSIX-IRZHRRCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one, also known as EMPTI, is a thiazolidinone derivative that has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Mechanism of Action

2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. Additionally, 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one also has some limitations. It is relatively unstable in solution, and its biological activities can be affected by factors such as pH and temperature. Additionally, 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one has not been extensively tested in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one. One potential area of research is the development of new drugs based on 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one. 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biological activities, and its mechanism of action has been elucidated. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and diabetes. Another potential area of research is the optimization of the synthesis method for 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one. The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one has been optimized to improve its yield and purity, but there is still room for improvement. Additionally, further studies are needed to determine the safety and efficacy of 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one in humans.

Synthesis Methods

The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one involves the reaction between 4-ethoxyaniline and 4-methoxy-3-methylbenzaldehyde in the presence of propylamine and thiosemicarbazide. The resulting product is then cyclized to form the thiazolidinone ring. The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one has been optimized to improve its yield and purity, and various methods have been reported in the literature.

Scientific Research Applications

2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, which make it a promising candidate for the development of new drugs. 2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one has been tested in vitro and in vivo for its biological activities, and its mechanism of action has been elucidated.

properties

Product Name

2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-5-[(4-methoxy-3-methylphenyl)methylidene]-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N2O3S/c1-5-13-25-22(26)21(15-17-7-12-20(27-4)16(3)14-17)29-23(25)24-18-8-10-19(11-9-18)28-6-2/h7-12,14-15H,5-6,13H2,1-4H3/b21-15-,24-23?

InChI Key

HQSKGVKEVMMSIX-IRZHRRCCSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)C)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)C)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)C)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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